Bienvenue dans la boutique en ligne BenchChem!

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride

Antiproliferative activity Microtubule-targeting Non-small cell lung cancer

Select this unsubstituted benzimidazole-imidazo[2,1-b]thiazole conjugate as a defined starting point for colchicine-site SAR campaigns. The hydrochloride salt ensures aqueous solubility for tubulin polymerization and cell-cycle studies. Independently verify IC₅₀ values; closest analog 6d shows 1.08 µM (A549). Request matched cancer/normal-line cytotoxicity data with your order.

Molecular Formula C13H11ClN4S2
Molecular Weight 322.83
CAS No. 1216751-98-2
Cat. No. B2585129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride
CAS1216751-98-2
Molecular FormulaC13H11ClN4S2
Molecular Weight322.83
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CSC4=N3.Cl
InChIInChI=1S/C13H10N4S2.ClH/c1-2-4-11-10(3-1)15-12(16-11)19-8-9-7-17-5-6-18-13(17)14-9;/h1-7H,8H2,(H,15,16);1H
InChIKeyVEOGBBLQKZZMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride (CAS 1216751-98-2): Structural and Pharmacological Context for Procurement Decisions


6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride is a synthetic conjugate that amalgamates an imidazo[2,1-b]thiazole core with a benzimidazole moiety via a thiomethyl linker . The imidazo[2,1-b]thiazole scaffold is recognized in medicinal chemistry for its ability to engage diverse biological targets including kinases, tubulin, and microbial enzymes, while the benzimidazole group contributes additional hydrogen‑bonding and π‑stacking interactions . This compound is supplied as the hydrochloride salt, which enhances aqueous solubility and facilitates handling in biological assays. Its structural features place it within a class of microtubule‑targeting agents that have demonstrated antiproliferative activity against multiple cancer cell lines .

Why Imidazo[2,1-b]thiazole-Benzimidazole Conjugates Cannot Be Treated as Interchangeable: The Case of CAS 1216751-98-2


Within the imidazo[2,1-b]thiazole-benzimidazole conjugate series, minor structural modifications—such as the nature and position of substituents on the benzimidazole ring or the linker length—produce substantial shifts in antiproliferative potency and tubulin polymerization inhibitory activity . For instance, the conjugate designated 6d in the parent study exhibits an IC50 of 1.08 µM against A549 lung cancer cells, whereas other analogs in the same series show IC50 values exceeding 10 µM or are completely inactive . Therefore, assuming that any in‑class compound will replicate the activity profile of 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride is not supported by structure‑activity relationship data; each analog must be independently validated.

Quantitative Differentiation Evidence for 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride (CAS 1216751-98-2)


Antiproliferative Activity Against Human Lung Cancer Cells (A549) – Cross‑Study Comparison with Colchicine

In the imidazo[2,1-b]thiazole-benzimidazole conjugate series, the most potent analog (6d) achieved an IC50 of 1.08 µM against A549 cells . While direct data for the unsubstituted benzimidazole conjugate (CAS 1216751-98-2) are not reported in the same study, the established microtubule‑targeting agent colchicine exhibits IC50 values in the range of 0.5–1.0 µM in analogous A549 cytotoxicity assays across multiple publications . This cross‑study comparison indicates that the imidazo[2,1-b]thiazole-benzimidazole scaffold can deliver potency approaching that of a classical tubulin binder, yet the precise activity of CAS 1216751-98-2 requires independent determination.

Antiproliferative activity Microtubule-targeting Non-small cell lung cancer

Tubulin Polymerization Inhibition – Comparison of Analog 6d with Colchicine

The imidazo[2,1-b]thiazole-benzimidazole conjugate 6d inhibited tubulin polymerization with an IC50 of 1.68 µM . Colchicine, the prototypical colchicine‑site binder, typically achieves IC50 values between 0.5 and 1.0 µM in similar tubulin polymerization assays . The 6d analog thus displays approximately 2–3‑fold weaker inhibition of tubulin assembly than colchicine. For CAS 1216751-98-2, no tubulin polymerization data have been published; however, the thiomethyl‑linked benzimidazole moiety may alter the binding mode at the colchicine site, potentially affecting the IC50.

Tubulin polymerization Microtubule destabilizer Colchicine binding site

Selectivity for Cancer Cells Over Normal Cells – Evidence from Closely Related Analogs

The parent study evaluated the selectivity of the imidazo[2,1-b]thiazole-benzimidazole conjugates by comparing cytotoxicity against cancer cell lines (HeLa, A549, MCF-7, DU-145) with that against normal HEK-293 cells . Although the precise IC50 values for CAS 1216751-98-2 are not available, the most active analog 6d displayed significantly lower toxicity toward HEK-293 cells (IC50 not explicitly stated in the abstract, but the paper highlights cancer‑cell selectivity) . In cross‑study comparisons, colchicine exhibits a narrow therapeutic window with pronounced toxicity to normal dividing cells . The imidazo[2,1-b]thiazole-benzimidazole scaffold may offer an improved selectivity profile, but this hypothesis requires verification for CAS 1216751-98-2.

Cancer selectivity Normal cell toxicity Therapeutic window

Cell‑Cycle Arrest Profile – G2/M Block Consistent with Microtubule Destabilization

Analog 6d induced a pronounced G2/M phase arrest in A549 cells, a hallmark of microtubule‑destabilizing agents . In contrast, other imidazo[2,1-b]thiazole derivatives that do not target tubulin (e.g., kinase inhibitors) may arrest cells at G1 or S phase . The occurrence of G2/M arrest for 6d suggests that the thiomethyl‑linked benzimidazole conjugate retains the classical tubulin‑targeting mechanism, distinguishing it from in‑class compounds with alternative modes of action. Direct cell‑cycle data for CAS 1216751-98-2 are not published, but structural similarity to 6d implies a comparable mechanism.

Cell cycle arrest G2/M phase Mitotic block

High‑Priority Application Scenarios for 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride (CAS 1216751-98-2)


Microtubule‑Targeting Tool Compound for Mechanistic Cancer Biology

Structural analogs of CAS 1216751-98-2 have demonstrated tubulin polymerization inhibition with IC50 values in the low micromolar range and G2/M cell‑cycle arrest . This positions CAS 1216751-98-2 as a candidate tool compound for studying microtubule dynamics, mitotic catastrophe, and apoptosis induction in cancer cell models, particularly in lung adenocarcinoma (A549) . Researchers should independently verify tubulin polymerization IC50 and cell‑cycle effects before use.

Scaffold for Structure‑Activity Relationship (SAR) Optimization Programs

The imidazo[2,1-b]thiazole-benzimidazole scaffold is amenable to systematic substitution at both the benzimidazole and imidazothiazole rings, enabling exploration of colchicine‑site binding . CAS 1216751-98-2, as the unsubstituted benzimidazole conjugate, serves as a starting point for SAR campaigns aiming to improve antiproliferative potency beyond the IC50 of 1.08 µM achieved by analog 6d .

Positive Control for Tubulin Polymerization Assays

Given that the closest analog 6d inhibits tubulin assembly with an IC50 of 1.68 µM , CAS 1216751-98-2 may be employed as a positive control in tubulin polymerization assays after its own IC50 is established. Its structurally distinct chemotype, relative to colchicine, helps discriminate compound‑specific artifacts in screening cascades .

Preclinical Toxicology Profiling of Microtubule‑Destabilizing Chemotypes

The potential cancer‑cell selectivity hinted at by analog 6d makes CAS 1216751-98-2 a relevant chemotype for evaluating the therapeutic window of microtubule‑destabilizing agents in normal‑cell panels (e.g., HEK-293). Procurement for such studies should include requests for cytotoxicity data on matched cancer and normal lines.

Quote Request

Request a Quote for 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.